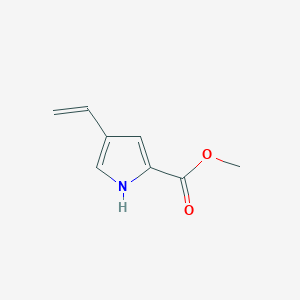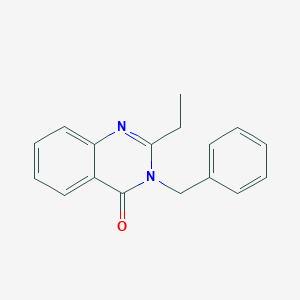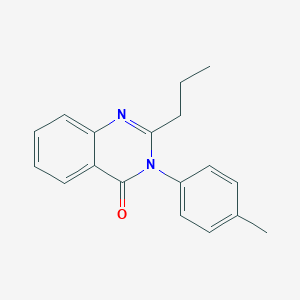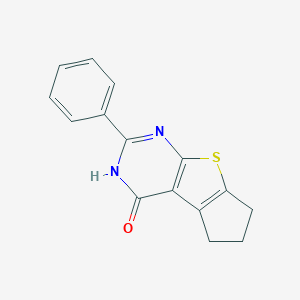
Phthalamic acid, N,N-diisopropyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalamic acid, N,N-diisopropyl- (PID), is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. PID is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 221.3 g/mol. This compound is widely used in various fields, including chemistry, biology, and medicine.
作用机制
The mechanism of action of Phthalamic acid, N,N-diisopropyl- is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Phthalamic acid, N,N-diisopropyl- has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Phthalamic acid, N,N-diisopropyl- has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. Phthalamic acid, N,N-diisopropyl- has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. In addition, Phthalamic acid, N,N-diisopropyl- has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine.
实验室实验的优点和局限性
Phthalamic acid, N,N-diisopropyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in lab experiments. However, Phthalamic acid, N,N-diisopropyl- has some limitations. It is a toxic compound that can cause harm to humans and animals if not handled properly. Therefore, precautions must be taken when working with this compound.
未来方向
There are several future directions for the research on Phthalamic acid, N,N-diisopropyl-. One direction is to investigate its potential as an anticancer agent. Further studies are needed to understand the mechanism of action of Phthalamic acid, N,N-diisopropyl- and its effect on cancer cells. Another direction is to investigate its potential as an antimicrobial agent. Phthalamic acid, N,N-diisopropyl- has been shown to have antimicrobial activity, and further studies are needed to understand its potential in this area. Finally, future studies could investigate the potential of Phthalamic acid, N,N-diisopropyl- in the treatment of neurological disorders. Phthalamic acid, N,N-diisopropyl- has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. Therefore, it may have potential in the treatment of neurological disorders such as Alzheimer's disease.
Conclusion:
In conclusion, Phthalamic acid, N,N-diisopropyl- is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It has been widely used in various fields, including chemistry, biology, and medicine. Phthalamic acid, N,N-diisopropyl- has several advantages for lab experiments, but precautions must be taken when working with this compound. Future research on Phthalamic acid, N,N-diisopropyl- could investigate its potential as an anticancer agent, an antimicrobial agent, and in the treatment of neurological disorders.
合成方法
Phthalamic acid, N,N-diisopropyl- can be synthesized through several methods, including the reaction of phthalic anhydride with diisopropylamine in the presence of a catalyst. The reaction proceeds through an acid-catalyzed imide formation, followed by a base-catalyzed hydrolysis of the imide to yield the final product. Other methods include the reaction of phthalic acid with diisopropylamine, and the reaction of phthalic anhydride with N,N-diisopropylethylamine.
科学研究应用
Phthalamic acid, N,N-diisopropyl- has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of 2-aminobenzophenones, which have shown potential as anticancer agents. Phthalamic acid, N,N-diisopropyl- has also been used in the synthesis of pyrazole derivatives, which have shown antimicrobial and antitumor activities. In addition, Phthalamic acid, N,N-diisopropyl- has been used in the synthesis of 2,3-dihydroimidazo[1,2-c]quinazolines, which have shown potential as antitumor agents.
属性
CAS 编号 |
20320-39-2 |
|---|---|
产品名称 |
Phthalamic acid, N,N-diisopropyl- |
分子式 |
C14H19NO3 |
分子量 |
249.3 g/mol |
IUPAC 名称 |
2-[di(propan-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H19NO3/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14(17)18/h5-10H,1-4H3,(H,17,18) |
InChI 键 |
PZSITMBIVNJHKF-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(=O)O |
规范 SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(=O)O |
其他 CAS 编号 |
20320-39-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



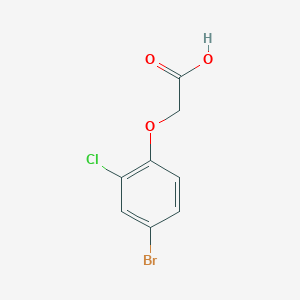
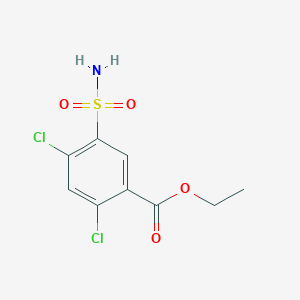
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)
